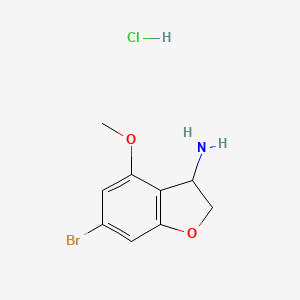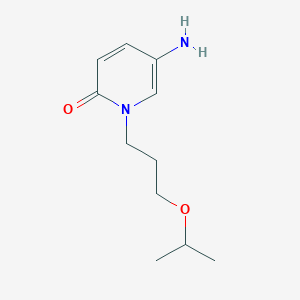
5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one is a synthetic organic compound that belongs to the class of pyridinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and isopropoxypropyl groups.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperatures to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties can be explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinone derivatives, such as:
- 5-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one
- 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of 5-Amino-1-(3-isopropoxypropyl)pyridin-2(1h)-one lies in its specific functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
5-amino-1-(3-propan-2-yloxypropyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)15-7-3-6-13-8-10(12)4-5-11(13)14/h4-5,8-9H,3,6-7,12H2,1-2H3 |
InChI 键 |
DJZPNOWZNWGGOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCN1C=C(C=CC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


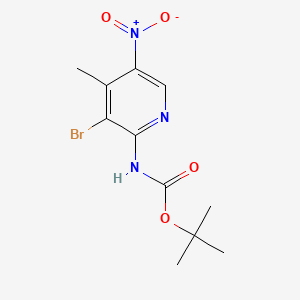
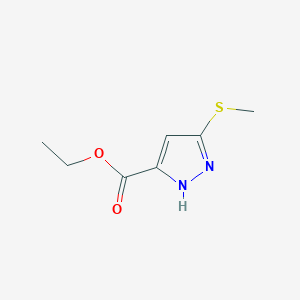
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
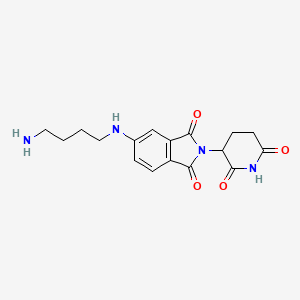
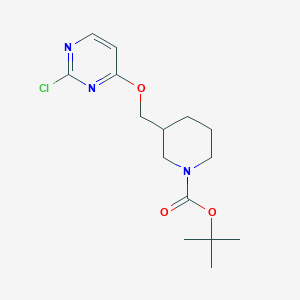
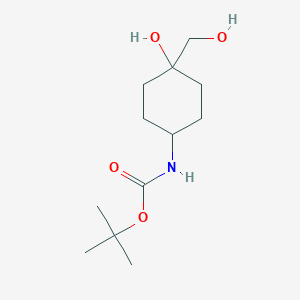
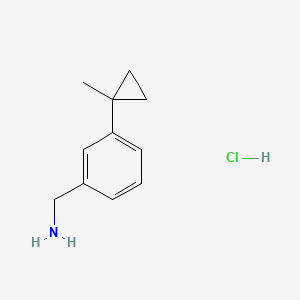
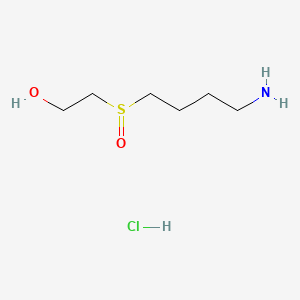
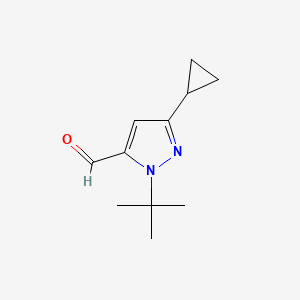

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
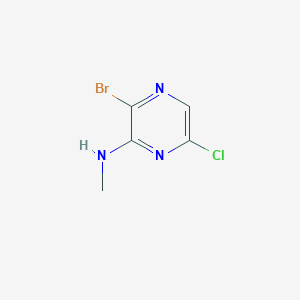
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
